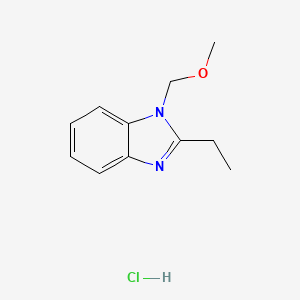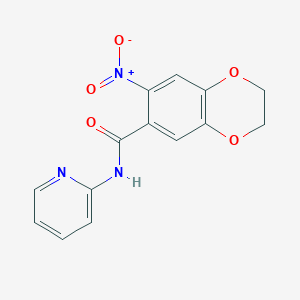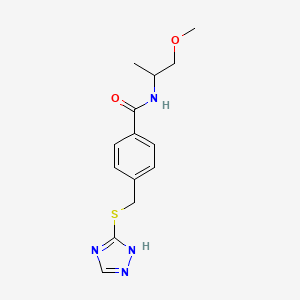
2-Ethyl-1-(methoxymethyl)benzimidazole;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1-(methoxymethyl)benzimidazole;hydrochloride is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(methoxymethyl)benzimidazole;hydrochloride typically involves the cyclization of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid, which facilitates the formation of the benzimidazole ring. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to achieve high yields and purity. Common solvents used in these reactions include dimethyl sulfoxide and ethanol.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Scientific Research Applications
2-Ethyl-1-(methoxymethyl)benzimidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(methoxymethyl)benzimidazole;hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of applications.
2-Methylbenzimidazole: Similar structure with a methyl group instead of an ethyl group.
1-(Methoxymethyl)benzimidazole: Lacks the ethyl group but has the methoxymethyl group.
Uniqueness: 2-Ethyl-1-(methoxymethyl)benzimidazole;hydrochloride is unique due to the presence of both the ethyl and methoxymethyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interaction with biological targets compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-ethyl-1-(methoxymethyl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-3-11-12-9-6-4-5-7-10(9)13(11)8-14-2;/h4-7H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDLFVQYNWJYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1COC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-ethyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7452648.png)
![[2-Oxo-1-phenyl-2-[3-(trifluoromethyl)anilino]ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7452651.png)
![6-(2-methylphenyl)imino-4-phenyl-4-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-a]isoindol-2-one](/img/structure/B7452655.png)
![[2-(3-Methylpiperidin-1-yl)-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7452656.png)
![2-[(3-Cyano-4-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B7452658.png)
![9-Butyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,10,12,14,16-heptaen-8-one](/img/structure/B7452664.png)
![2-[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452672.png)
![7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7452691.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7452695.png)
![2-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452703.png)

![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7452721.png)

